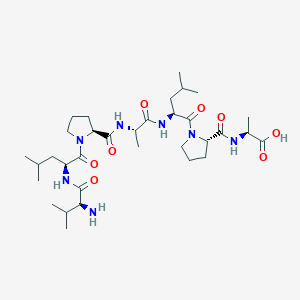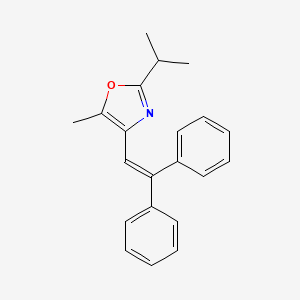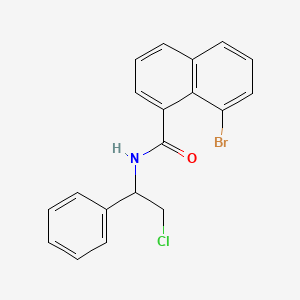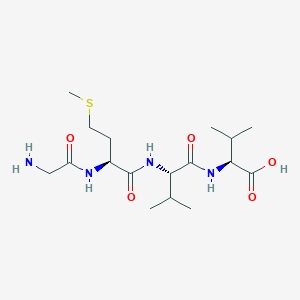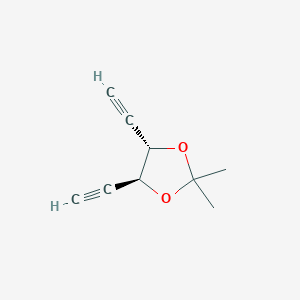
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes two ethynyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dioxolane derivative, which is reacted with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In organic synthesis, the ethynyl groups act as reactive sites for further chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-Dithiane-4,5-diol: This compound has a similar dioxolane ring structure but with sulfur atoms instead of ethynyl groups.
(4S,5S)-Octanediol: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of ethynyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
617704-38-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(4S,5S)-4,5-diethynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H10O2/c1-5-7-8(6-2)11-9(3,4)10-7/h1-2,7-8H,3-4H3/t7-,8-/m0/s1 |
InChI Key |
YALCFYFPLXNAOZ-YUMQZZPRSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C#C)C#C)C |
Canonical SMILES |
CC1(OC(C(O1)C#C)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


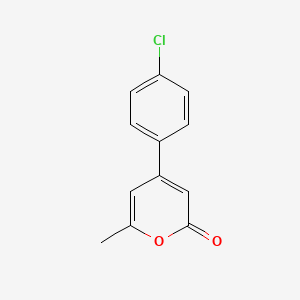
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
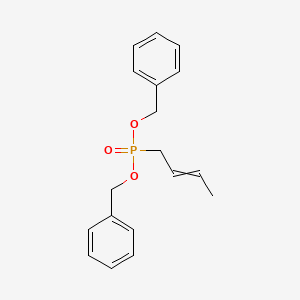
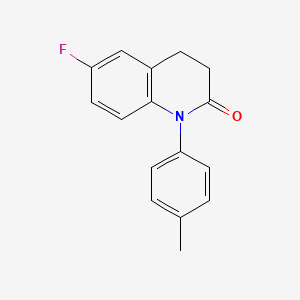
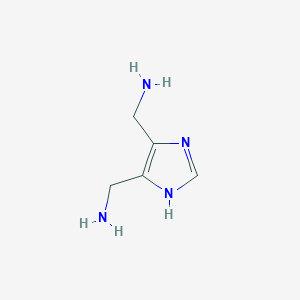
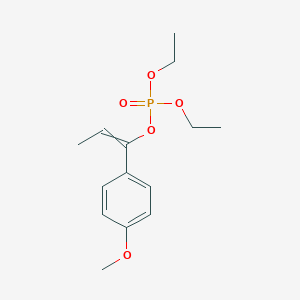
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
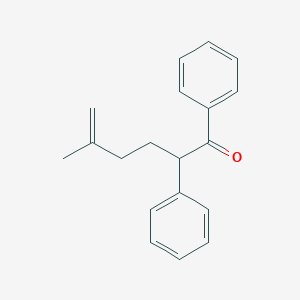
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

